molecular formula C16H15ClF3N3 B11451144 4-(4-Chlorophenyl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(4-Chlorophenyl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B11451144
M. Wt: 341.76 g/mol
InChI Key: PVLSOPDUNIWDOM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a chlorophenyl group, a piperidinyl group, and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, piperidinyl, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrimidine ring.

    Substitution: The chlorophenyl and piperidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(piperidin-1-yl)-6-methylpyrimidine
  • 4-(4-Chlorophenyl)-2-(piperidin-1-yl)-6-(difluoromethyl)pyrimidine
  • 4-(4-Chlorophenyl)-2-(piperidin-1-yl)-5-(trifluoromethyl)pyrimidine

Uniqueness

Compared to similar compounds, 4-(4-Chlorophenyl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group at the 6-position of the pyrimidine ring

Properties

Molecular Formula

C16H15ClF3N3

Molecular Weight

341.76 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-piperidin-1-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H15ClF3N3/c17-12-6-4-11(5-7-12)13-10-14(16(18,19)20)22-15(21-13)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9H2

InChI Key

PVLSOPDUNIWDOM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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